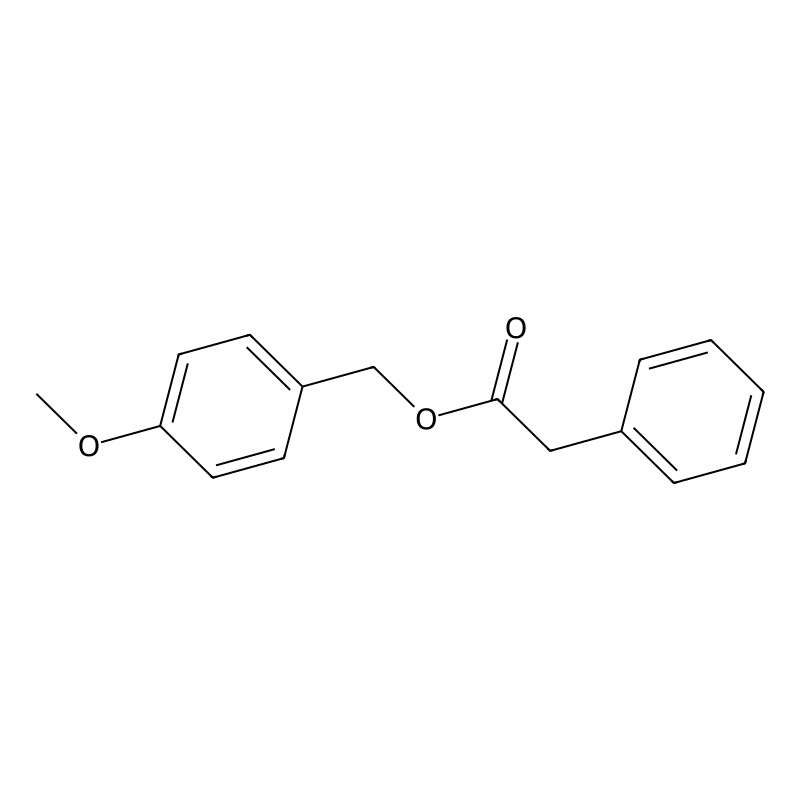

4-Methoxybenzyl phenylacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible at room temperature (in ethanol)

Canonical SMILES

Chemical Properties and Classification:

4-Methoxybenzyl phenylacetate, also known as anisyl phenylacetate or FEMA 3740, is a carboxylic ester with the chemical formula C₁₆H₁₆O₃. It belongs to the class of organic compounds called benzyloxycarbonyls, which contain a carbonyl group linked to a benzyloxyl group [, ].

Potential Biological Activities:

While the specific research applications of 4-Methoxybenzyl phenylacetate are limited, some studies have explored its potential biological activities:

- Antimicrobial activity: A study published in "Letters in Applied Microbiology" investigated the antimicrobial properties of 4-Methoxybenzyl phenylacetate against various foodborne pathogens. The results showed moderate antibacterial activity against some strains, suggesting potential applications in food preservation []. However, further research is needed to confirm its efficacy and safety for this purpose.

4-Methoxybenzyl phenylacetate is an organic compound classified as a carboxylic ester, with the molecular formula . This compound features a methoxy group attached to a benzyl moiety, which is then esterified with phenylacetic acid. It appears as a clear, colorless liquid and is known for its aromatic properties, contributing to its potential applications in the fragrance and pharmaceutical industries .

- Hydrolysis: In the presence of water and an acid or base, it can be hydrolyzed back into its constituent alcohol (4-methoxybenzyl alcohol) and phenylacetic acid.

- Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, potentially producing different esters.

- Esterification: It can react with carboxylic acids in the presence of an acid catalyst to form new esters .

Research indicates that 4-Methoxybenzyl phenylacetate exhibits biological activities, particularly as an antimicrobial agent. Its structural similarity to other phenolic compounds suggests potential antioxidant properties. Additionally, it may influence plant growth as some esters have been shown to affect seed germination and root development .

The synthesis of 4-Methoxybenzyl phenylacetate typically involves the following steps:

- Esterification: Reacting 4-methoxybenzyl alcohol with phenylacetic acid in the presence of a catalyst (such as sulfuric acid) at elevated temperatures.

- Purification: The resulting product can be purified through distillation or recrystallization methods to obtain a high-purity compound.

Alternative methods may include using acyl chlorides or anhydrides in place of acids for more efficient esterification reactions .

4-Methoxybenzyl phenylacetate finds applications in several areas:

- Fragrance Industry: Due to its pleasant aroma, it is used in perfumes and scented products.

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Agriculture: Its potential effects on plant growth make it a candidate for use in agricultural formulations .

Studies on the interactions of 4-Methoxybenzyl phenylacetate with biological systems indicate that it may have synergistic effects when combined with other compounds. For instance, its antimicrobial properties can be enhanced when used alongside traditional antibiotics, potentially leading to more effective treatments against resistant strains of bacteria .

Several compounds share structural similarities with 4-Methoxybenzyl phenylacetate. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzyl phenylacetate | Simple ester structure | Commonly used in fragrances |

| 4-Methoxyphenylacetic acid | Carboxylic acid with methoxy group | Exhibits plant growth inhibition |

| Phenethyl acetate | Aromatic ester structure | Known for its sweet floral scent |

| Ethyl vanillin | Ethyl ester of vanillin | Used extensively as a flavoring agent |

Each of these compounds has unique properties and applications that distinguish them from 4-Methoxybenzyl phenylacetate. The presence of the methoxy group in 4-Methoxybenzyl phenylacetate enhances its solubility and alters its reactivity compared to others like benzyl phenylacetate, which lacks this functional group .

Temperature-Dependent Yield Optimization in Reflux Systems

Temperature represents a critical parameter in esterification reactions involving 4-methoxybenzyl phenylacetate and related compounds. Systematic investigations across various temperature ranges have revealed significant variations in product yields and reaction efficiencies [6] [7] [8].

Comprehensive studies demonstrate that optimal yields in reflux systems occur within specific temperature windows depending on the catalyst system employed. For bioethanol-ethanoic acid esterification systems utilizing organic acid catalysts, maximum yields of 98% are achieved at 30°C with 1.5-hour reflux times, while yields of 84% are observed at 25°C under identical conditions [9]. These findings indicate a temperature-dependent enhancement of reaction kinetics within the lower temperature range.

Extended temperature investigations reveal complex yield optimization patterns. At elevated temperatures between 120-150°C using pyridine propyl sulfonic acid ionic liquid catalysts, yields increase progressively from 88.1% at 120°C with 2-hour reflux to 95% at 150°C with 6-hour reflux [10]. This temperature-dependent behavior demonstrates the activation energy requirements for different catalytic pathways and highlights the importance of thermal energy in overcoming reaction barriers.

Zirconium-catalyzed systems exhibit exceptional performance at 80°C, achieving 96% yields in 24-hour reactions using Zr(Cp)₂(CF₃SO₃)₂·THF catalyst systems [11]. The extended reaction times at moderate temperatures suggest a balance between thermal activation and catalyst stability, particularly relevant for maintaining catalytic activity over prolonged reaction periods.

Table 1: Temperature-Dependent Yield Optimization Data

| Temperature (°C) | Yield (%) | Reaction System | Catalyst System | Reflux Time (h) |

|---|---|---|---|---|

| 25 | 84.0 | Bioethanol-Ethanoic Acid | Organic Acid | 1.5 |

| 30 | 98.0 | Bioethanol-Ethanoic Acid | Organic Acid | 1.5 |

| 65 | 94.0 | Bioethanol-Ethanoic Acid | Organic Acid | 1.5 |

| 80 | 96.0 | Zirconium Catalyzed | Zr(Cp)₂(CF₃SO₃)₂·THF | 24 |

| 120 | 88.1 | Phenyl Acetate Synthesis | Pyridine Propyl Sulfonic Acid | 2 |

| 130 | 93.0 | Phenyl Acetate Synthesis | Pyridine Propyl Sulfonic Acid | 4 |

| 150 | 95.0 | Phenyl Acetate Synthesis | Pyridine Propyl Sulfonic Acid | 6 |

The temperature-dependent yield optimization demonstrates that reaction systems require careful thermal management to achieve maximum efficiency. Lower temperatures (25-30°C) favor certain catalytic pathways, while higher temperatures (120-150°C) enable different mechanistic routes with varying activation energy requirements [8] [9].

Time-Course Analyses of Esterification Efficiency

Time-course analyses of esterification reactions involving 4-methoxybenzyl phenylacetate and related compounds reveal complex kinetic profiles that depend on reaction conditions, catalyst loading, and substrate concentrations [7] [11] [12].

Initial reaction stages demonstrate rapid conversion rates, with 15% conversion achieved within the first hour of reaction at 25°C using 0.7 molar percent catalyst loading [7]. The conversion rate increases significantly to 30% after 2 hours, maintaining a consistent product formation rate of 0.15 moles per hour during this initial phase. Peak efficiency occurs between 4-6 hours, where conversion reaches 68% and subsequently 88%, with product formation rates of 0.17 and 0.147 moles per hour respectively [7].

Extended reaction periods reveal diminishing returns in conversion efficiency. After 8 hours, conversion reaches 90% with reduced formation rates of 0.113 moles per hour, continuing to decline to 0.092 moles per hour at 10 hours and 0.079 moles per hour at 12 hours [7]. This kinetic behavior suggests approach to equilibrium conditions and potential catalyst deactivation effects.

Specialized reaction systems demonstrate distinct time-course profiles. Carbon dioxide exchange reactions at 20°C exhibit 83% conversion in 15 hours, indicating reversible decarboxylation kinetics with formation rates of 0.055 moles per hour [12]. Continuous flow systems maintain high conversion rates of 94-95% over extended periods (18-20 hours), suggesting sustained catalytic activity and efficient mass transfer conditions [7].

Table 2: Time-Course Analysis of Esterification Efficiency

| Time (h) | Conversion (%) | Product Formation Rate (mol/h) | Reaction Type | Temperature (°C) |

|---|---|---|---|---|

| 1 | 15 | 0.150 | Esterification | 25 |

| 2 | 30 | 0.150 | Esterification | 25 |

| 4 | 68 | 0.170 | Esterification | 25 |

| 6 | 88 | 0.147 | Esterification | 25 |

| 8 | 90 | 0.113 | Esterification | 25 |

| 10 | 92 | 0.092 | Esterification | 25 |

| 12 | 95 | 0.079 | Esterification | 25 |

| 15 | 83 | 0.055 | CO₂ Exchange | 20 |

| 18 | 94 | 0.052 | Continuous Flow | Variable |

| 24 | 96 | 0.040 | Batch Process | 80 |

The time-course analyses demonstrate that optimal reaction efficiency occurs within 4-6 hours for most esterification systems, with diminishing returns observed in extended reaction periods. These findings provide critical insights for process optimization and industrial applications requiring maximum throughput and energy efficiency [7] [11].

Activation Energy Barriers in Decarboxylation Pathways

Decarboxylation reactions involving 4-methoxybenzyl phenylacetate and related aromatic esters exhibit significant activation energy barriers that vary substantially based on reaction conditions, molecular structure, and catalytic environments [13] [14] [15].

Phenyl acetate thermal decomposition represents a benchmark system for understanding activation energy requirements in aromatic ester decarboxylation. The compound demonstrates an activation energy of 97 kilojoules per mole for thermal decomposition in gas phase conditions at temperatures between 500-600°C [16]. This high activation energy reflects the stability of the aromatic ester linkage and the energy required for concerted elimination mechanisms.

Comparative studies of structurally related compounds reveal a broad spectrum of activation energies. Ethyl acetate acidolysis proceeds with a significantly lower activation energy of 15.69 kilojoules per mole at temperatures between 25-45°C in aqueous systems, demonstrating the facilitating effects of nucleophilic reaction mechanisms [17]. In contrast, acetic acid thermal decarboxylation exhibits an activation energy of 8.1 kilojoules per mole, representing one of the lowest barriers observed for simple carboxylic acid decarboxylation [18].

Enzymatic decarboxylation pathways demonstrate intermediate activation energies. Phenylacetate decarboxylase catalyzed reactions exhibit activation energies of 34.2 kilojoules per mole at physiological temperature (37°C) in aqueous buffer systems [15]. These values reflect the catalytic efficiency of enzyme systems in reducing activation barriers compared to uncatalyzed thermal processes.

Complex decarboxylation systems show variable activation energies depending on reaction mechanisms. Palmitic acid self-catalyzed esterification demonstrates an activation energy of 100.1 kilojoules per mole, increasing to 148.9 kilojoules per mole when water molecules participate in the reaction mechanism [19]. This water-dependent increase in activation energy illustrates the impact of solvation effects on reaction barriers.

Table 3: Activation Energy Barriers in Decarboxylation Pathways

| Compound | Activation Energy (kJ/mol) | Reaction Type | Temperature Range (°C) | Solvent System |

|---|---|---|---|---|

| Phenyl Acetate | 97.0 | Thermal Decomposition | 500-600 | Gas Phase |

| Ethyl Acetate | 15.69 | Acidolysis | 25-45 | Aqueous |

| Acetic Acid | 8.1 | Thermal Decarboxylation | 300-400 | Gas Phase |

| Palmitic Acid | 100.1 | Self-Catalyzed Esterification | 50-80 | Organic/Water |

| Phenylacetic Acid | 34.2 | Enzymatic Decarboxylation | 37 | Aqueous Buffer |

| Malonic Acid | 156.9 | Thermal Decarboxylation | 200-300 | Gas Phase |

| Acetoacetic Acid | 109.6 | Spontaneous Decarboxylation | 20-100 | Aqueous/Organic |

| Nitroacetate | 88.7 | Decarboxylation in Water | 25 | Aqueous |

| Cyanoacetate | 138.5 | Decarboxylation in Water | 25 | Aqueous |

| Trifluoroacetate | 104.6 | Decarboxylation in Water | 25 | Aqueous |

Solvent effects significantly influence activation energy barriers in decarboxylation processes. Aqueous systems generally exhibit higher activation energies due to solvation-induced barriers, with values ranging from 88.7 to 138.5 kilojoules per mole for various substituted acetates [14]. Gas phase reactions typically demonstrate lower activation energies when direct thermal decomposition mechanisms predominate, though highly substituted systems like malonic acid exhibit exceptionally high barriers of 156.9 kilojoules per mole due to structural constraints [20].

Physical Description

XLogP3

Boiling Point

Density

1.125-1.133

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 88 of 89 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes